molecular formula C8H11NO2S B2376231 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide CAS No. 603996-87-8

3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide

Cat. No.: B2376231
CAS No.: 603996-87-8
M. Wt: 185.24
InChI Key: VHHJGVSCWJUOKL-UHFFFAOYSA-N
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Description

“3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives . This procedure is known as Fiesselmann synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, a hydroxy group, a methyl group, and a propanamide group . The InChI code for this compound is 1S/C8H11NO2S/c1-9-8(11)5-6(10)7-3-2-4-12-7/h2-4,6,10H,5H2,1H3,(H,9,11) .


Chemical Reactions Analysis

The compound “this compound” can be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), the immediate precursor of duloxetine, in a single step . This conversion is achieved through a whole-cell catalyzed bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (MOTPA) to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA) .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 185.25 . It appears as a powder and has a melting point of 100-105 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Bioreduction in Drug Production

  • Whole Cell Bioreduction : The compound 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide, as a derivative of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide, is used in bioreduction processes. For instance, Rhodotorula glutinis, a yeast, can reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to its hydroxy variant, which is an intermediate in the production of (S)-duloxetine, a notable antidepressant drug. This process highlights the compound's role in pharmaceutical synthesis, particularly due to its high enantioselectivity and conversion rate (Tang et al., 2011).

Pharmacokinetics and Metabolism Studies

  • Species Differences in Pharmacokinetics : Research has explored species-specific pharmacokinetics and metabolism of related compounds. For example, the pharmacokinetics of KW-7158, a compound structurally similar to this compound, have been studied in humans and animals, revealing differences in metabolic pathways and the role of esterases in these processes (Maeda et al., 2012).

Anticancer and Cytotoxic Studies

  • Cytotoxicity and Anticancer Properties : Certain acyl derivatives of related thiophene systems have been studied for their cytotoxicity and potential anticancer properties. These derivatives have shown effectiveness against resistant cell lines in cases such as melanoma, ovarian cancer, and glioblastoma, with particular focus on their ability to inhibit topoisomerase II and modulate heat shock proteins (Gomez-Monterrey et al., 2011).

Novel Synthesis Methods

  • Organic Synthesis Experimentation : The compound and its derivatives serve as subjects in organic chemistry experimentation, particularly in the synthesis of drug intermediates. For instance, methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, a related compound, has been synthesized from 2-bromothiophene, demonstrating the compound's relevance in organic synthesis education and research (Min, 2015).

Safety and Hazards

The compound “3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-hydroxy-N-methyl-3-thiophen-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9-8(11)5-6(10)7-3-2-4-12-7/h2-4,6,10H,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHJGVSCWJUOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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